DL-Adrenaline

説明

Historical Context of Adrenaline Discovery and Early Research

The history of adrenaline research is a significant chapter in the development of physiology, biochemistry, and pharmacology. The adrenal glands, though anatomically described as early as 1564 by Bartolomeo Eustachio, remained a mystery regarding their function for centuries. nih.govgavinpublishers.com Early in the 19th century, clinical observations began to hint at their importance, notably with Thomas Addison's description in 1855 of a syndrome linked to damaged adrenal glands. nih.govserious-science.org

A crucial step was taken in 1895 when English physiologists George Oliver and Edward Albert Schäfer observed that injecting an extract from the adrenal medulla into animals caused an increase in blood pressure and heart rate. nih.govbritannica.comwjoes.comacs.org This demonstrated the presence of a potent, physiologically active substance within the adrenal glands. This discovery spurred a race among scientists to isolate and purify this active principle. serious-science.org

John Jacob Abel, considered the father of modern pharmacology, was one of the first to publish findings on isolating a substance from adrenal glands in 1897, which he named epinephrine (B1671497). wikipedia.orgebsco.com However, Abel's preparation was later found to be an impure benzoyl derivative. gavinpublishers.comwjoes.comacs.org The successful isolation and purification of the hormone in crystalline form was achieved by Japanese chemist Jokichi Takamine in 1901, who named it adrenaline. serious-science.orgacs.orgwikipedia.orgebsco.com Working independently, Thomas Aldrich also purified adrenaline around the same time. wikipedia.org Takamine's success was notable, especially given the competition from established scientists. wjoes.comacs.org

The chemical structure of adrenaline was later determined, and its synthesis in the laboratory was independently achieved by Friedrich Stolz and Henry Drysdale Dakin in 1904. britannica.comwikipedia.org Stolz synthesized adrenaline from its ketone form, adrenalone. wikipedia.org This laboratory synthesis was particularly significant as it often yielded a racemic mixture, DL-adrenaline, which had different properties compared to the naturally occurring L-enantiomer. nih.gov

Nomenclature and Chemical Identity in Academic Literature

The nomenclature surrounding adrenaline has a historical duality, with both "adrenaline" and "epinephrine" being used. John Jacob Abel initially used the term "epinephrine" for his preparation, while Jokichi Takamine coined the term "adrenaline" for the pure, crystalline substance he isolated. wikipedia.orgebsco.com The term "Adrenalin" was also trademarked by Parke, Davis & Company. gavinpublishers.com This difference in terminology persisted, reflecting the independent discoveries and the subsequent commercial aspects.

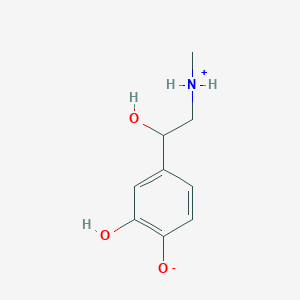

Chemically, adrenaline has the molecular formula C9H13NO3. nih.govwikipedia.org It is a catecholamine, synthesized from the amino acids phenylalanine and tyrosine. ebsco.com The compound possesses a chiral center, leading to the existence of two stereoisomers: L-(-)-adrenaline and D-(+)-adrenaline. wikipedia.orgnih.gov Naturally occurring adrenaline in the body is the levorotatory L-(-)-enantiomer. nih.gov

This compound, or racepinephrine, refers to the synthetic racemic mixture containing equimolar amounts of both the (R)- and (S)-enantiomers (which correspond to the D-(+) and L-(-) forms, respectively, based on older nomenclature conventions). nih.gov The synthesis of adrenaline in the laboratory often produced this racemic mixture. nih.gov

Research into the biological activity of the different stereoisomers revealed significant differences. Arthur Robertson Cushny demonstrated in 1908 that (-)-adrenaline was considerably more potent as a vasoconstrictor than the racemic (±)-form, laying early groundwork for the field of stereopharmacology, which studies the biological relationships of optical isomers. wikipedia.org This highlighted the importance of stereochemistry in the interaction of compounds with biological systems, such as adrenergic receptors. researchgate.netslideshare.net

Structure

3D Structure

特性

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858965 | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

329-65-7 | |

| Record name | (±)-Adrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racepinephrine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized-adrenal-ferredoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemistry and Enantiomeric Considerations in Dl Adrenaline Research

Stereoisomerism and Enantiopure L-Adrenaline vs. DL-Adrenaline

Adrenaline possesses one chiral center, specifically the carbon atom bearing the hydroxyl group and the methylaminoethyl substituent. This chiral center allows for the existence of two enantiomers, which are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-configurations based on the Cahn-Ingold-Prelog priority rules. wikipedia.org

Naturally occurring adrenaline is the levorotatory L-isomer, which has the (R)-configuration. fishersci.iefishersci.caherts.ac.uktransopharm.com This is often referred to as (R)-(-)-adrenaline. transopharm.comnih.gov this compound, in contrast, is a racemic mixture, meaning it contains an equimolar combination of both the (R)-(-) and (S)-(+) enantiomers. wikipedia.orgnih.gov While the chemical formula (C9H13NO3) and molecular weight (183.207 g/mol ) are the same for both enantiomers and the racemic mixture, their three-dimensional structures are distinct. wikipedia.orgfishersci.cafishersci.at

The key difference lies in their effect on plane-polarized light and, more significantly, their biological activity. L-Adrenaline is the biologically active form responsible for the characteristic physiological effects associated with adrenaline. transopharm.com D-Adrenaline, the other component of the racemic mixture, is significantly less pharmacologically active. transopharm.commellonpharm.com

Impact of Stereochemistry on Adrenergic Receptor Binding and Selectivity

The stereochemistry of adrenaline profoundly impacts its interaction with adrenergic receptors. Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the actions of adrenaline and noradrenaline. nih.gov These receptors are classified into alpha (α) and beta (β) subtypes, with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). nih.govnih.gov The binding of a ligand to an adrenergic receptor is a highly specific process influenced by the three-dimensional structure of both the ligand and the receptor binding site. researchgate.netmdpi.com

Research has consistently shown that the L-enantiomer of adrenaline is substantially more potent than the D-enantiomer in activating adrenergic receptors. transopharm.comacademie-sciences.fr The (R)-configuration of L-Adrenaline facilitates a more favorable fit and interaction with the binding pockets of these receptors, leading to a more robust biological response. researchgate.net For instance, R-Epinephrine has been reported to be approximately 15 to 40 times more pharmacologically active than its S-enantiomer (D-Adrenaline). transopharm.com This difference in activity is attributed to specific interactions between the chiral center of L-Adrenaline and key amino acid residues within the receptor binding site. researchgate.netmdpi.com

Studies investigating adrenergic receptor binding often highlight the stereoselectivity of these interactions. The specific arrangement of functional groups around the chiral center in L-Adrenaline allows for crucial interactions, such as hydrogen bonding with specific amino acid residues in the receptor binding site, which are less effectively formed by the D-enantiomer due to its inverted stereochemistry. mdpi.com

Enantioselective Synthesis and Separation Methodologies for Adrenaline Isomers

The significant difference in biological activity between the enantiomers of adrenaline necessitates methods for obtaining enantiopure L-Adrenaline or for analyzing the enantiomeric composition of this compound. Traditionally, this compound has been produced by non-stereoselective synthesis, resulting in a racemic mixture. google.com Obtaining enantiopure L-Adrenaline from this mixture requires subsequent separation of the enantiomers, a process known as chiral resolution. google.comchiralpedia.com

One historical approach to separating adrenaline enantiomers involved the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. google.comchiralpedia.com After separation, the pure enantiomer can be recovered. chiralpedia.com However, this method can be complex and may result in the loss of the less desired enantiomer. google.com

More modern approaches for obtaining enantiopure adrenaline or determining enantiomeric purity focus on enantioselective synthesis and advanced separation techniques, particularly chromatography. wikipedia.orggoogle.comchiralpedia.comacademicstrive.com Enantioselective synthesis methods aim to produce predominantly one enantiomer directly during the synthesis process, often employing chiral catalysts or biocatalysis. google.comwikipedia.orggoogle.comresearchgate.net For example, asymmetric hydrogenation using chiral catalysts has been explored for the stereoselective production of L-Adrenaline. wikipedia.orggoogle.com Biological asymmetric transformation methods utilizing enzymes like alcohol dehydrogenase have also been investigated for their specificity and potential for high purity R-adrenaline production. google.com

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are widely used for the analysis and separation of adrenaline enantiomers. chiralpedia.comacademicstrive.comnih.gov Chiral stationary phases (CSPs) are central to direct chromatographic separation, allowing enantiomers to be separated based on their differential interactions with the chiral environment of the stationary phase. chiralpedia.comacademicstrive.comjocpr.commdpi.com Alternatively, indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral stationary phase. academicstrive.comjocpr.com HPLC with chiral columns is considered efficient for obtaining enantiopure forms without derivatization. academicstrive.com The development of sensitive detection methods, such as circular dichroism (CD) detection coupled with HPLC, allows for the determination of enantiomeric purity even in complex mixtures. nih.gov

These advanced methodologies are crucial for ensuring the quality and purity of L-Adrenaline for research and potential therapeutic use, as well as for characterizing the enantiomeric composition of this compound.

Biological and Physiological Research on Dl Adrenaline

Mechanisms of Action at Adrenergic Receptors

DL-Adrenaline, through its L-epinephrine component, acts as a nonselective agonist for all major subtypes of adrenergic receptors: alpha (α1 and α2) and beta (β1, β2, and β3) wikipedia.orglibretexts.orgnih.govwikipedia.org. These receptors are G protein-coupled receptors (GPCRs), and their activation by ligand binding initiates intracellular signaling pathways wikipedia.orglibretexts.orgnih.govidw-online.delibretexts.org. The specific cellular response is dependent on the type and subtype of adrenergic receptor expressed in a particular tissue wikipedia.orgwikipedia.org.

Alpha-Adrenergic Receptor Subtype Interactions (α1, α2)

Alpha-adrenergic receptors are further divided into α1 and α2 subtypes, each mediating distinct cellular responses upon activation by agonists like the L-isomer of this compound wikipedia.orglibretexts.orgnih.gov.

α1-Adrenergic Receptors: Activation of α1 receptors primarily couples to Gq proteins wikipedia.orglibretexts.orgnih.gov. This coupling leads to the activation of the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ion concentration wikipedia.orglibretexts.orgnih.govwikipedia.org. This rise in intracellular calcium is a key mediator of many α1-mediated effects, notably smooth muscle contraction, such as the vasoconstriction observed in many vascular beds wikipedia.orglibretexts.orgnih.govwikipedia.org.

α2-Adrenergic Receptors: α2 receptors are typically coupled to Gi proteins wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. Activation of Gi proteins leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. α2 receptors are often found on presynaptic nerve terminals, where their activation inhibits the release of neurotransmitters like norepinephrine (B1679862), serving as a negative feedback mechanism wikipedia.orgebi.ac.uk. Postsynaptic α2 receptors can also mediate smooth muscle contraction and platelet aggregation wikipedia.orgebi.ac.uk. There are three main subtypes of α2 receptors: α2A, α2B, and α2C wikipedia.orgebi.ac.uk.

Beta-Adrenergic Receptor Subtype Interactions (β1, β2, β3)

Beta-adrenergic receptors are classified into β1, β2, and β3 subtypes, which primarily couple to Gs proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels wikipedia.orglibretexts.orgnih.govwikipedia.orgsavemyexams.comnih.gov.

β1-Adrenergic Receptors: β1 receptors are prominently found in the heart, as well as in the kidney and fat cells nih.gov. Activation of cardiac β1 receptors by the L-isomer of this compound increases heart rate (chronotropy) and the force of contraction (inotropy) wikipedia.orglibretexts.orgnih.govwikipedia.orgnih.gov. β1 receptors bind epinephrine (B1671497) and norepinephrine with approximately equal affinity uniprot.orgwikipedia.orgdrugbank.com.

β2-Adrenergic Receptors: β2 receptors are widely distributed, including in the smooth muscle of airways, blood vessels, and skeletal muscle wikipedia.orglibretexts.orgwikipedia.orgnih.gov. Activation of β2 receptors causes smooth muscle relaxation, leading to bronchodilation and vasodilation in certain vascular beds wikipedia.orglibretexts.orgwikipedia.orgnih.gov. β2 receptor activation also plays a significant role in metabolic processes like glycogenolysis in the liver and muscle, increasing blood glucose levels wikipedia.orgbioscientifica.com. Epinephrine generally has a higher affinity for β2 receptors compared to norepinephrine nih.govuniprot.org.

β3-Adrenergic Receptors: β3 receptors are found in adipose tissue and play a role in lipolysis, the breakdown of fats wikipedia.orgbioscientifica.com. Activation of β3 receptors contributes to the metabolic effects of adrenaline wikipedia.orgbioscientifica.com.

The affinity of the L-isomer of this compound for different adrenergic receptor subtypes can be dose-dependent; lower concentrations tend to preferentially activate β receptors, while higher concentrations increasingly engage α receptors wikipedia.orglibretexts.orgnih.gov.

Here is a summary of the primary coupling and effects of adrenergic receptor subtypes activated by this compound (via its L-isomer):

| Receptor Subtype | Primary G Protein Coupling | Key Downstream Effectors | Primary Physiological Responses |

| α1 | Gq | Phospholipase C, IP3, DAG, Ca2+ | Smooth muscle contraction (e.g., vasoconstriction) |

| α2 | Gi | Inhibition of Adenylyl Cyclase, ↓ cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |

| β1 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Increased heart rate and contractility |

| β2 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Smooth muscle relaxation (e.g., bronchodilation), Glycogenolysis |

| β3 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Lipolysis |

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Adrenergic receptors belong to the superfamily of GPCRs, which are characterized by their seven transmembrane domains wikipedia.orglibretexts.orgnih.govidw-online.delibretexts.org. Upon binding of an agonist like the L-isomer of this compound, the receptor undergoes a conformational change that facilitates interaction with heterotrimeric G proteins located on the inner surface of the plasma membrane idw-online.delibretexts.orgnih.govnih.gov. This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer libretexts.orgnih.govnih.gov. Both the activated Gα subunit and the Gβγ dimer can then interact with various effector molecules, initiating intracellular signaling cascades nih.govnih.gov.

The adenylyl cyclase/cAMP/PKA pathway is a major signaling cascade modulated by adrenergic receptors, particularly the beta subtypes wikipedia.orgsavemyexams.comnih.govnih.govwikipedia.orgbioscientifica.comlibretexts.orgkhanacademy.orgnih.gov. Activation of β1, β2, and β3 receptors leads to the activation of Gs proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. The activated Gsα subunit directly stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) wikipedia.orgsavemyexams.comnih.govnih.govlibretexts.orgkhanacademy.orgnih.gov. The resulting increase in intracellular cAMP concentration serves as a second messenger savemyexams.comnih.govlibretexts.orgkhanacademy.org. cAMP primarily exerts its effects by activating Protein Kinase A (PKA), also known as cAMP-dependent protein kinase savemyexams.comnih.govlibretexts.orgkhanacademy.org. Active PKA then phosphorylates a variety of target proteins within the cell, altering their activity and leading to diverse physiological responses, such as increased cardiac contractility, smooth muscle relaxation, and metabolic changes wikipedia.orgsavemyexams.comnih.govbioscientifica.comnih.gov.

Conversely, activation of α2-adrenergic receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase activity wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. This inhibition leads to a decrease in intracellular cAMP levels, counteracting the effects mediated by Gs-coupled receptors wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk.

The phospholipase C (PLC) pathway is primarily activated by α1-adrenergic receptors, which are coupled to Gq proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. Activation of Gq stimulates the enzyme phospholipase C libretexts.orgnih.govwikipedia.orglibretexts.orgresearchgate.netaklectures.comnih.govnih.gov. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) libretexts.orgresearchgate.netaklectures.comnih.gov. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, a major intracellular calcium store libretexts.orgaklectures.comnih.govnih.gov. This binding triggers the release of stored calcium ions into the cytosol, significantly increasing intracellular calcium concentration wikipedia.orglibretexts.orgaklectures.comnih.gov. DAG remains in the plasma membrane and, along with calcium, activates Protein Kinase C (PKC) libretexts.orgaklectures.comnih.gov. PKC then phosphorylates various cellular proteins, contributing to the downstream effects of α1 receptor activation, such as smooth muscle contraction libretexts.orgwikipedia.org.

Beyond coupling to G proteins, activated and phosphorylated adrenergic receptors, particularly the β2 subtype, can also interact with β-arrestins acs.orgelifesciences.orgmdpi.comnih.govpnas.org. Beta-arrestins were initially identified for their role in desensitizing GPCR signaling by physically uncoupling the receptor from G proteins and promoting receptor internalization via clathrin-coated pits acs.orgelifesciences.orgmdpi.comnih.govpnas.org. This process is often initiated by phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs) acs.orgmdpi.comnih.gov.

However, research has revealed that β-arrestins are not merely terminators of G protein signaling but also act as versatile adaptor proteins and scaffolds for initiating distinct signaling pathways acs.orgmdpi.comnih.govpnas.org. They can recruit and organize various signaling molecules, including components of mitogen-activated protein kinase (MAPK) cascades, such as ERK, JNK, and p38 acs.orgmdpi.comnih.govpnas.org. These β-arrestin-dependent pathways can operate independently of G protein activation and contribute to a wide range of cellular processes nih.gov. Furthermore, β-arrestins can influence cAMP levels by recruiting phosphodiesterases, enzymes that degrade cAMP mdpi.comnih.gov. This highlights the complex and multifaceted nature of adrenergic receptor signaling, involving both G protein-dependent and β-arrestin-dependent mechanisms.

Summary of Signaling Pathways Activated by Adrenergic Receptors:

| Receptor Subtype | Primary G Protein | Main Effector Enzyme | Second Messengers Involved | Key Downstream Kinase | Primary Cellular Outcome |

| α1 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC | Increased intracellular Ca2+, Smooth muscle contraction |

| α2 | Gi | Adenylyl Cyclase (Inhibition) | ↓ cAMP | ↓ PKA | Decreased cAMP levels, Inhibition of neurotransmitter release |

| β1, β2, β3 | Gs | Adenylyl Cyclase (Activation) | ↑ cAMP | PKA | Increased cAMP levels, diverse phosphorylation events |

| All (upon activation/phosphorylation) | N/A | N/A | β-arrestins (scaffolding) | MAPKs, others | Receptor desensitization, internalization, G-protein-independent signaling |

Data Table: Adrenergic Receptor Subtype Coupling and Primary Effects (Mediated by L-Epinephrine component of this compound)

| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Effect on Phospholipase C | Effect on Intracellular Ca2+ | Primary Physiological Response Examples |

| α1 | Gq | No direct effect | No direct effect | Stimulation | Increase | Vasoconstriction, smooth muscle contraction |

| α2 | Gi | Inhibition | Decrease | No direct effect | Decrease (indirectly) | Inhibition of norepinephrine release, smooth muscle contraction |

| β1 | Gs | Stimulation | Increase | No direct effect | Increase (indirectly via PKA) | Increased heart rate, increased contractility |

| β2 | Gs | Stimulation | Increase | No direct effect | Increase (indirectly via PKA) | Bronchodilation, vasodilation, glycogenolysis |

| β3 | Gs | Stimulation | Increase | No direct effect | Not directly linked | Lipolysis |

Note: This table summarizes the primary signaling pathways. There can be crosstalk and more complex interactions between pathways depending on the cell type and context.

Phospholipase C/IP3/DAG/Ca2+ Pathway Activation

Neurobiological Roles of Adrenaline

Adrenaline, also known as epinephrine, is recognized for its significant roles in the neurobiological system, particularly in modulating responses to stress and influencing cognitive processes such as memory. While primarily known as a peripherally acting hormone, research indicates its involvement in central nervous system functions, albeit often through indirect mechanisms due to its limited permeability across the blood-brain barrier.

Central Nervous System Effects and Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) generally restricts the passage of polar substances like epinephrine, presenting a significant obstacle to its direct influence on the central nervous system (CNS). frontiersin.orgresearchgate.net This impermeability has necessitated the investigation of alternative pathways by which peripheral adrenaline might impact brain function. One proposed mechanism involves ascending fibers of the vagus nerve, which may convey physiological changes induced by peripheral epinephrine to limbic structures involved in memory formation and emotional processing. frontiersin.org Studies suggest that vagal activation in response to epinephrine secretion could initiate norepinephrine release in the amygdala, thereby facilitating memory processing. frontiersin.org

Despite the general impermeability, some research explores potential influences of epinephrine on BBB transport mechanisms. One study indicated that epinephrine could enhance the transport of lysosomal enzymes across the adult mouse BBB by up-regulating the mannose 6-phosphate (M6P) receptor, suggesting a potential for pharmacological manipulation to facilitate the passage of certain substances. pnas.org This effect was found to be dose-dependent and restored transport rates to levels seen in neonates. pnas.org However, other research reiterates that the well-established BBB and blood-CSF barrier blockades of epinephrine due to its polar nature prevent its direct influence on brain neurotransmitter systems involved in emotion and behavior. researchgate.net

Furthermore, studies in mice have demonstrated that epinephrine can alter oxygen delivery and constrict small blood vessels in the brain, even as normal blood pressure is restored. duke.edu This suggests a potential cerebrovascular effect of epinephrine within the CNS, although the mechanisms and implications, particularly regarding neurological outcomes after events like cardiac arrest, are still under investigation. duke.educbc.ca The cerebrovascular responses to norepinephrine, a closely related catecholamine, appear to be dependent on the integrity of the blood-brain barrier, and when it bypasses the barrier, it can increase cerebral blood flow, oxygen consumption, and glucose uptake, likely secondary to increased cerebral metabolism. researchgate.net

Adrenaline in Memory Consolidation and Emotional Processing

Extensive evidence highlights the role of epinephrine in modulating memory consolidation, particularly for emotionally arousing experiences. nih.govwikipedia.orgpnas.orgresearchgate.netnih.gov Acutely administered or released epinephrine can enhance the consolidation of long-term memory in a dose-dependent manner. nih.gov This effect is critically dependent on the arousal state and noradrenergic activation of the basolateral amygdala (BLA). nih.govpnas.org The amygdala plays a crucial role in mediating the influence of stress hormones, including epinephrine, on memory consolidation. pnas.orgnih.gov Lesions or temporary inactivation of the amygdala can block the memory-modulatory effects induced by systemic injections of drugs affecting various neuromodulatory systems. nih.gov

Studies in both animals and humans provide compelling evidence that emotional arousal enhances the storage of memories, and this modulation involves epinephrine and cortisol. pnas.orgresearchgate.netwisc.edu For instance, administration of epinephrine after exposure to emotionally arousing experiences enhances the consolidation of long-term memories of these events. nih.gov This memory-enhancing effect appears to depend on the arousal level experienced during the learning event. nih.gov Research suggests that in humans, these hormones may interact with the degree of arousal at the initial encoding of information to modulate memory consolidation processes. researchgate.net

Research findings support the idea that adrenaline contributes to higher levels of arousal due to fear experienced during stressful events, which results in better encoding of these events. researchgate.net Recognition memory involving adrenaline depends on a mechanism mediated by β-adrenoceptors. wikipedia.org While a definite relation between adrenaline and fear has been found, studies on other emotions like amusement or anger have not yielded similar results. wikipedia.org

Interactions with Other Neurotransmitter Systems

Adrenaline interacts with other neurotransmitter systems, most notably the noradrenergic system, to exert its neurobiological effects. Peripheral epinephrine is thought to influence memory consolidation by indirectly stimulating the release of norepinephrine in the BLA. nih.gov This is supported by studies showing that inactivation of the nucleus of the solitary tract, which receives input from the vagus nerve, prevents the memory-enhancing effects of systemically administered epinephrine. nih.gov

Norepinephrine activation of the amygdala is critically involved in memory consolidation. ru.nl Infusion of norepinephrine or β-adrenoceptor agonists into the BLA immediately after an emotionally arousing training experience induces dose-dependent enhancement of memory consolidation. ru.nl This suggests a synergistic interaction between peripheral epinephrine and central norepinephrine systems in modulating memory for emotionally arousing events. frontiersin.org

Adrenaline exerts its effects by binding to alpha and beta adrenergic receptors, which are G-protein-coupled receptors. wikipedia.orgnih.govnih.gov While both β1-AR and β2-AR have similar binding affinities for norepinephrine and epinephrine, β1-AR generally shows a higher affinity for both. mdpi.com The activation of these receptors triggers intracellular signaling pathways, such as the G-protein-cAMP-PKA pathway, which mediate the downstream effects of adrenaline. nih.govresearchgate.net

Cardiovascular System Regulation

Adrenaline is a potent regulator of the cardiovascular system, playing a central role in the body's "fight-or-flight" response. Its effects are mediated through its interactions with adrenergic receptors in the heart and vasculature, leading to changes in myocardial contractility, heart rate, vascular resistance, and blood flow distribution.

Myocardial Contractility and Heart Rate Modulation

Adrenaline significantly increases myocardial contractility and heart rate, thereby increasing cardiac output. wikipedia.orgresearchgate.netresearchgate.netnih.gov These effects are primarily mediated through the activation of β1-adrenergic receptors, which are highly expressed in the sinoatrial (SA) node, atrioventricular (AV) node, and on atrial and ventricular cardiomyocytes. nih.govmdpi.com Activation of β1 receptors in the SA node increases heart rate, while activation in cardiomyocytes increases contractility by elevating intracellular calcium concentrations and enhancing calcium release from the sarcoplasmic reticulum. nih.govresearchgate.net

Research in isolated heart preparations has shown that epinephrine increases contractility and cardiac output in a dose-dependent manner. physiology.orgmdpi.com Studies using impedance cardiography in rats demonstrated statistically significant increases in cardiac output, heart rate, and contractility index following epinephrine administration. researchgate.net The inotropic action of adrenaline is associated with an increased rate of crossbridge cycling in cardiac muscle, mediated by a beta-receptor-dependent mechanism. nih.gov

The heart also possesses its own adrenaline-producing cells, a subpopulation of cardiomyocytes containing the enzyme phenylethanolamine N-methyltransferase (PNMT), which converts noradrenaline to adrenaline. ox.ac.uk These cells are particularly abundant in the left side of the heart and the conduction system, suggesting a localized cardiac adrenergic signaling mechanism that can influence heart rhythm. ox.ac.uk Optogenetic stimulation of these PNMT-positive cells has been shown to increase the beating rate of the left ventricle. ox.ac.uk

While adrenaline increases heart rate and contractility, prolonged or excessive stimulation of β1-adrenergic receptors can lead to adverse effects, including myocardial hypertrophy and fibrosis, and ultimately impair cardiac function. mdpi.com

Vascular Resistance and Blood Flow Redistribution

Adrenaline has complex effects on vascular resistance and blood flow distribution, depending on the type and density of adrenergic receptors in different vascular beds and the concentration of adrenaline. Adrenaline binds to both alpha and beta adrenergic receptors in the vasculature. wikipedia.orgnih.govnih.gov

At low concentrations, adrenaline primarily activates β2-adrenergic receptors, which are abundant in the vasculature of skeletal muscle and other beds, leading to vasodilation and a decrease in systemic vascular resistance. nih.govnih.govderangedphysiology.com This vasodilation in certain areas helps to increase blood flow to muscles during the "fight-or-flight" response. wikipedia.orgderangedphysiology.comcloudfront.net

At higher concentrations, the effects of adrenaline on α1 and α2 adrenergic receptors become more prominent. nih.govnih.gov Activation of α1 and α2 receptors, particularly in vascular smooth muscle, causes vasoconstriction, increasing peripheral resistance and blood pressure. wikipedia.orgnih.govnih.gov This differential receptor activation allows adrenaline to redistribute blood flow away from less vital organs (e.g., skin, digestive system) towards more critical areas like the heart and skeletal muscles. wikipedia.orgnih.govahajournals.orgbiologists.comcloudfront.net

Studies in humans and animals have demonstrated that epinephrine infusion leads to a redistribution of blood flow. nih.govahajournals.orgcloudfront.net For instance, epinephrine can cause redistribution of blood flow away from the mesenteric bed and towards muscle compartments. nih.gov Analysis of the systemic circulation suggests that epinephrine primarily redistributes blood flow away from vascular compartments with longer time constants by constricting the arterioles leading to them. nih.govahajournals.orgpsu.edu This accounts for a major increase in venous return and contributes significantly to the increase in cardiac output. nih.gov

While adrenaline generally increases blood pressure, its specific effects on vascular resistance can vary depending on the physiological context, such as in septic shock versus cardiogenic shock. derangedphysiology.com In some cases, adrenaline can act as an "inodilator," increasing cardiac output while decreasing systemic vascular resistance. derangedphysiology.com

The effects of epinephrine on vascular tone and blood flow are critical for maintaining blood pressure and ensuring adequate perfusion of vital organs, especially during stress or conditions where cardiovascular support is needed. duke.eduahajournals.orgnih.gov However, excessive vasoconstriction mediated by alpha receptors at high concentrations can also have detrimental effects on blood flow to certain tissues, including the brain. duke.educbc.ca

Metabolic Regulation Adrenaline is increasingly recognized as an important metabolic hormone that mobilizes energy stores, such as glucose and free fatty acids, in preparation for physical activity or recovery from hypoglycemia.nih.govresearchgate.netunimelb.edu.auIt is a key component of the counter-regulatory response to hypoglycemia, working alongside glucagon (B607659) to increase plasma glucose levels.nih.gov

Glucose Homeostasis and Glycogenolysis Adrenaline significantly impacts glucose homeostasis by promoting glucose production and reducing glucose uptake by certain tissues.nih.govphysiology.orgIt increases plasma glucose concentrations by stimulating both glycogenolysis (breakdown of glycogen (B147801) into glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources) in the liver.physiology.orgnih.govscitechnol.comIn skeletal muscle, adrenaline promotes glycogenolysis through the activation of glycogen phosphorylase, mediated by β1-adrenoceptors.nih.govWhile adrenaline's effect on hepatic glycogenolysis is initially prompt and significant, it tends to wane over time, with gluconeogenesis playing a more sustained role in maintaining hyperglycemia.physiology.orghsforum.comAdrenaline also inhibits insulin-stimulated glucose uptake by tissues like skeletal muscle via α1- and β2-adrenoceptor activation.nih.govnih.govIn individuals with type 1 diabetes, adrenaline is particularly important for counter-regulation as they lack endogenous insulin (B600854) and often lose the ability to secrete glucagon.nih.govresearchgate.netMild elevations of adrenaline can lead to marked glucose intolerance during glucose feeding due to its interference with glucose uptake and suppression of hepatic glucose production.physiology.org

Studies have investigated the quantitative importance of adrenaline in regulating muscle glycogenolysis during exercise. While its role is emphasized, the extent of its contribution is debated and can be influenced by factors such as pre-exercise muscle glycogen content and the availability of plasma glucose and free fatty acids. nih.gov Research involving adrenalectomized individuals suggests that while adrenaline increases glycogen phosphorylase activity in contracting muscle, this does not necessarily enhance glycogen breakdown, indicating that muscle glycogenolysis can occur during exercise even in the absence of increased adrenaline. nih.gov

Data from studies on the effects of epinephrine infusion on glucose metabolism highlight its impact on plasma glucose and related metabolic parameters. For example, epinephrine infusion can lead to a significant increase in plasma glucose levels. nih.govresearchgate.net

| Study Design | Epinephrine Infusion Rate | Change in Plasma Glucose | Change in Plasma Lactate (B86563) | Change in Plasma Free Fatty Acids (Peak) |

| Infusion in healthy adults (8.5 hours) nih.gov | 0.5, 1, 2 µ g/min | ~+20 mg/dL at all doses | Not specified | Not specified |

| Infusion in healthy volunteers (2 hours) researchgate.net | 1.2 µg/(m² body surface)/min | ~+50 mg/dL | ~+1.4 mM | ~+1200 µM |

Adrenaline also impairs insulin-stimulated muscle glycogen synthesis, potentially by inhibiting glucose transport-phosphorylation activity. researchgate.netphysiology.org

Lipid Mobilization and Lipolysis Adrenaline is a major regulator of lipid mobilization, stimulating lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in adipose tissue.nih.govscitechnol.comphysoc.orgresearchgate.netThis process releases free fatty acids into the circulation, providing an alternative energy source.scitechnol.comAdrenaline stimulates lipolysis by acting on β1-, β2-, and to a lesser extent, β3-adrenergic receptors, which increase adenylyl cyclase activity and cAMP production.researchgate.netConcurrently, α2-adrenergic receptors can inhibit lipolysis by reducing cAMP production.physoc.orgresearchgate.netThe balance between the activation of these receptor subtypes determines the overall lipolytic response.researchgate.net

Studies have shown that adrenaline is a key adrenergic agent contributing to exercise-induced lipolysis in subcutaneous adipose tissue. physoc.orgnih.gov Elevated levels of circulating adrenaline may also contribute to increased lipolysis observed during mental stress. nih.gov

Research has indicated that in vivo lipolysis can show decreased sensitivity to epinephrine in conditions like childhood onset obesity, which might contribute to fat accumulation. nih.govjci.org

Data illustrating the effect of adrenaline on lipolysis can be seen in studies measuring palmitate release from perfused human legs. nih.govresearchgate.net

| Study Design | Adrenaline Perfusion Rate | Palmitate Release (Basal State) | Palmitate Release (Hyperinsulinemic Clamp) |

| Perfused human leg (3-h basal, 3-h clamp) nih.govresearchgate.net | 0.4 µ g/min/m ² | Increased from 11.5 to 16.9 µmol/min/leg | Increased from 2.62 to 8.44 µmol/min/leg |

Amino Acid and Protein Metabolism The effects of adrenaline on amino acid and protein metabolism have also been investigated. Studies have shown that epinephrine infusion can lead to a generalized decrease in plasma amino acid levels, with a notable drop in essential amino acids.nih.govThis hypoaminoacidemic effect appears to be sustained during prolonged infusion.nih.govWhile epinephrine can increase energy expenditure, its effects on protein metabolism beyond acute changes in amino acid levels appear to be minimal.nih.gov

Regional studies, such as those involving the perfusion of the human leg, suggest that adrenaline directly increases lactate release and stimulates lipolysis but does not have direct effects on peripheral amino acid metabolism. nih.govresearchgate.net Research examining the effect of epinephrine on amino acid metabolism in healthy volunteers has indicated that both epinephrine and insulin can cause a decline in plasma amino acids, except for alanine (B10760859). physiology.orgcapes.gov.br The decrease in plasma amino acids was additive when epinephrine and insulin were infused together. physiology.org Epinephrine was found to increase splanchnic alanine uptake, while plasma alanine remained constant due to a parallel rise in muscle alanine production. physiology.org

| Study Design | Epinephrine Infusion Rate | Change in Plasma Essential Amino Acids | Change in Plasma Alanine | Effect on Leucine/Phenylalanine Flux (Protein Breakdown) |

| Infusion in healthy adults (8.5 hours) nih.gov | 2.0 µ g/min | -27% | Not specified | No significant change |

| Infusion in healthy volunteers (various) physiology.org | Various | Decreased | Remained constant | Not specified in snippet |

Immunomodulatory Effects of Adrenaline Adrenaline can modulate the immune system, influencing immune cell function and trafficking.researchgate.netclinmedjournals.orgfrontiersin.orgmdpi.comImmune cells express adrenergic receptors, primarily β2-adrenergic receptors, through which adrenaline can exert its effects.researchgate.netmdpi.comnih.govfrontiersin.org

Impact on Immune Cell Function and Trafficking Adrenaline can alter the production of cytokines by immune cells.researchgate.netclinmedjournals.orgStimulation of α-adrenoceptors is associated with predominantly immunostimulating effects, such as the induction of TNF-α and IL-1β, while stimulation of β-adrenoceptors typically has immunosuppressive consequences, including the inhibition of TNF-α and IL-1β and the induction of IL-10.researchgate.netclinmedjournals.orgWhen both receptor types are stimulated by epinephrine, the β-adrenoceptor-mediated effects often dominate.researchgate.netPhysiological doses of epinephrine have been shown to slightly stimulate peripheral blood mononuclear cells (PBMCs) for IL-6 and IL-10 production.clinmedjournals.orgHowever, massive cytokine release might require higher concentrations.clinmedjournals.org

Adrenaline also influences immune cell trafficking. nih.govfrontiersin.orgmdpi.comrupress.org Increased catecholamine levels, including adrenaline, during stress or following pharmacological stimulation can redirect the trafficking of leukocytes in the circulation. frontiersin.orgrupress.org Systemic administration of adrenaline increases the number of neutrophils and monocytes in the bloodstream but can decrease lymphocyte numbers. frontiersin.org The mechanisms underlying these differential effects on various leukocyte populations are still being elucidated. frontiersin.org Stress-induced increases in circulating adrenaline and glucocorticoids can mobilize cells into circulation from marginal vascular pools and subsequently increase cell trafficking into tissues. rupress.org

Studies have shown that adrenaline can affect the morphology, motility, and phagocytic capacity of macrophages and modulate their immune responses by affecting cytokine production. clinmedjournals.org

Adrenaline in Inflammation and Cytokine Production

Adrenaline (epinephrine) is recognized for its role as an immunomodulator, influencing immune responses by affecting the capacity of cells for cytokine production. clinmedjournals.org The type of cytokines produced by immune cells can be related to the specific adrenergic receptors activated by catecholamines like adrenaline. clinmedjournals.org Stimulation of α-adrenoceptors can induce the production of TNFα and IL-1β, while stimulation of β-adrenoceptors may result in the inhibition of the secretion of various cytokines, including TNFα, IL-1β, IL-2, IL-4, IL-6, IL-10, and IL-12. clinmedjournals.org β2-adrenoceptors, notably abundant on immune cells, have been suggested as principal mediators of cytokine production by peripheral blood mononuclear cells (PBMC). clinmedjournals.org Activation of β2-adrenoceptors on immune cells can not only block the secretion of pro-inflammatory cytokines in response to norepinephrine but also induce a marked secretion of the anti-inflammatory cytokine IL-10. clinmedjournals.org

Studies have shown that epinephrine can modulate pro-inflammatory cytokine production in whole blood cells. clinmedjournals.org For instance, exposure of non-stimulated whole blood cells to epinephrine has demonstrated a dose-dependent increase in IL-8 secretion. clinmedjournals.org Conversely, in LPS-stimulated cells, a marked decrease in IL-8 and IL-1β production was observed, although these results were noted with high doses of epinephrine. clinmedjournals.org Physiological doses of epinephrine have been reported to slightly stimulate PBMC for IL-6 and IL-10 production, but larger amounts of the hormone may be required to stir massive cytokine release. clinmedjournals.org

Epinephrine has been shown to have both anti-inflammatory and vasoactive properties. nih.gov In vitro studies indicate that epinephrine can inhibit the secretion of inflammatory cytokines such as TNFα, IL-1β, and IL-8 from immune cells and potentiate the secretion of IL-10, primarily through the action of β2 receptors. nih.gov In vivo studies involving epinephrine infusion prior to LPS administration in healthy subjects have shown reduced levels of several pro-inflammatory cytokines, including TNFα, IL-6, and IL-8, and blunted manifestations of the systemic inflammatory response. nih.gov

However, the effects of adrenaline on cytokine production can be complex and context-dependent. While it is generally established that catecholamines, via β2-receptor stimulation, increase intracellular cAMP levels in lymphocytes, blocking pro-inflammatory cytokine production and enhancing IL-10 secretion, local interactions can differ, and pro-inflammatory effects have also been reported. oup.com For example, adrenaline enhances the response of macrophages under LPS stimulation and interacts with toll-like receptors to establish pro-inflammatory phenotypes. researchgate.net Conversely, under conditions like endotoxemia and acute lung injury, the β2-adrenergic receptor may favor M2 regulatory macrophages. researchgate.net Epinephrine can also have dose-dependent effects on human leukocytes, and studies in dogs have shown that epinephrine and norepinephrine significantly increased LPS-stimulated production of IL-10 and decreased LPS-stimulated production of TNF-α in blood. avma.org

The following table summarizes some observed effects of epinephrine on cytokine production:

| Cytokine | Effect of Epinephrine | Context / Mechanism | Source |

| TNFα | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.gov |

| IL-1β | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.gov |

| IL-2 | Inhibition | clinmedjournals.org | |

| IL-4 | Inhibition | clinmedjournals.org | |

| IL-6 | Inhibition (LPS-stimulated), Slight increase (non-stimulated PBMC), Synergizes with LPS (skeletal muscle/C2C12 cells) | Primarily via β2-adrenoceptors (inhibition), Dose-dependent, β-adrenergic receptors (induction in muscle) | clinmedjournals.orgnih.govavma.orgphysiology.org |

| IL-8 | Inhibition (LPS-stimulated), Dose-dependent increase (non-stimulated whole blood) | Primarily via β2-adrenoceptors (inhibition) | clinmedjournals.orgnih.gov |

| IL-10 | Potentiation/Increase, Slight reduction (HT-29 stimulated PBMC) | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.govavma.orgaai.org |

| IL-12 | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgaai.org |

| IFNγ | Increased (PMA-stimulated PBMC) | clinmedjournals.org |

Adrenaline in Stress Response and Adaptation

Adrenaline (epinephrine) plays a crucial role in the body's response to stress, mediating rapid physiological changes that prepare an organism to confront or flee a stressful stimulus, a mechanism often referred to as the "fight-or-flight" response. nih.govnih.govlibretexts.org This response is part of the broader concept of stress adaptation. nih.govnih.gov

Sympathoadrenal Medullary (SAM) System Activation

The stress response involves the activation of two major systems: the fast-acting Sympathoadrenal Medullary (SAM) system and the slower-acting Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.govoup.comsimplypsychology.org Upon encountering a stressor, the SAM system is activated first, leading to the rapid release of catecholamines, including epinephrine and norepinephrine, from the adrenal medulla into the circulation. nih.govoup.comoncotarget.compsychstory.co.uk This release occurs within seconds of the stressor. oup.com Epinephrine accounts for a significant portion of the adrenal catecholamine secretion. mdpi.com

The activation of the SAM system and the subsequent release of adrenaline and noradrenaline lead to widespread physiological changes throughout the body, preparing it for immediate action. nih.govlibretexts.org These changes include increased heart rate and blood pressure, redirection of blood flow to muscles, increased glucose release, and enhanced alertness and cognition. nih.govlibretexts.orgyoutube.com

Interaction with Hypothalamic-Pituitary-Adrenal (HPA) Axis

The SAM system and the HPA axis are interconnected and interact in the stress response. oup.comclevelandclinic.orgmdpi.com While the SAM axis mediates the immediate "fight-or-flight" response, the HPA axis provides a longer-term response to stress. simplypsychology.orgclevelandclinic.org The HPA axis involves a chain reaction of hormones starting with the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). mdpi.comclevelandclinic.org ACTH then triggers the adrenal cortex to release cortisol. mdpi.comclevelandclinic.org

Epinephrine and norepinephrine released by the SAM system can influence HPA axis function. oup.commdpi.com Catecholamines can enhance CRH production and increase ACTH secretion from the pituitary, thereby elevating cortisol levels. mdpi.com This interaction highlights how acute stress mediated by the SAM system can lead to more prolonged hormonal changes involving the HPA axis. mdpi.com There is a bidirectional communication and feedback between the HPA axis and the immune system, and certain cytokines can activate the HPA axis. wikipedia.org

Molecular Mechanisms of Stress-Induced PKA Activation and Reset

A critical molecular cycle involved in the "fight-or-flight" response and the body's reaction to stress and starvation is the activation of Protein Kinase A (PKA). technologynetworks.comsciencedaily.comeurekalert.org Hormones like adrenaline released during stress trigger a molecular cycle that ultimately activates PKA, a protein that regulates numerous target proteins within the cell. technologynetworks.comeurekalert.org

In cells, PKA exists in both active and inactive states. technologynetworks.comsciencedaily.com When hormones such as adrenaline bind to specific cellular locations, they generate cyclic AMP (cAMP). technologynetworks.comsciencedaily.com cAMP then binds to the inactive protein complex containing PKA, switching PKA to a more active state. technologynetworks.comsciencedaily.com This cAMP-dependent PKA activation is a key signaling pathway initiated by the binding of epinephrine to β-adrenergic receptors. researchgate.nettandfonline.commdpi.com Stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which produces cAMP from ATP, and cAMP subsequently activates PKA. researchgate.nettandfonline.commdpi.com

Research has also begun to reveal the mechanisms by which this PKA activation cycle resets between stressful events, preparing the body for subsequent challenges. technologynetworks.comsciencedaily.comeurekalert.org Integral to this reset mechanism are phosphodiesterase (PDE) proteins, which remove cAMP from the PKA complex, rendering it inactive once the stressful situation has passed. technologynetworks.com This ensures that the system is not perpetually activated. technologynetworks.com The efficiency of this reset cycle can increase with repeated cycles, suggesting a capacity for building endurance in the fight-or-flight response. technologynetworks.com

Furthermore, studies have explored the molecular mechanisms underlying stress-induced regulation of enzymes involved in epinephrine synthesis, such as phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov Stress can activate the PNMT gene, and transcription factors like the glucocorticoid receptor and Egr-1 are involved in mediating this stress induction. nih.gov Investigations using cell models and hypoxic stress have indicated that PKA signaling pathways play a role in the activation of the PNMT promoter. nih.gov

The cAMP/PKA signaling pathway in the central nervous system is well-characterized and is crucial for various physiological responses, including synaptic plasticity and gene expression, which are important in the context of stress and adaptation. frontiersin.org

Dysregulation of Adrenaline Signaling in Disease Pathophysiology

Adrenergic System Imbalance in Hypertension and Cardiovascular Disorders

The adrenergic system is fundamental to the homeostatic control of the cardiovascular system, regulating heart rate, blood pressure, and vascular tone. Dysregulation of this system, particularly sympathetic nervous system hyperactivity and altered adrenaline levels, is strongly implicated in the pathophysiology of hypertension and other cardiovascular disorders. ahajournals.orgfrontiersin.org

Studies have repeatedly demonstrated abnormal increases in circulating plasma levels of adrenergic neurotransmitters, including adrenaline, in individuals with hypertension or those predisposed to it. ahajournals.org This heightened adrenergic drive contributes to the elevated blood pressure state. ahajournals.org In early stages of hypertension, there can be an increased pressor response to infused catecholamines and a higher density of β-adrenergic receptors in cardiac and vascular tissues. ahajournals.org

Chronic sympathetic overstimulation, characterized by elevated levels of norepinephrine (B1679862) and epinephrine (B1671497), can lead to detrimental long-term effects on cardiac structure and function. frontiersin.org This includes alterations in β-adrenergic receptor signaling, such as downregulation and desensitization. frontiersin.orgfrontiersin.org Dysfunction of α2-adrenergic receptors in the adrenal medulla can also contribute to chronically elevated catecholamine secretion, further exacerbating the condition. frontiersin.org

Research highlights the link between stress hormones, including epinephrine, and an increased risk of developing hypertension and experiencing cardiovascular events. heart.org A study involving adults with normal blood pressure found that high levels of stress hormones were associated with a higher likelihood of developing high blood pressure over several years. heart.org While cortisol levels showed a strong association with cardiovascular events, the role of catecholamines like epinephrine in directly causing these events is still being investigated. heart.org

Data from studies investigating the impact of adrenergic activity on blood pressure and heart rate in clinical settings, such as during dental procedures, also illustrate the sensitivity of hypertensive patients to endogenous catecholamines like adrenaline, which can lead to significant alterations in systolic blood pressure and heart rate. biomedpharmajournal.org

Adrenaline and Metabolic Diseases (e.g., Hypoglycemia, Diabetes, Obesity)

Adrenaline plays a significant role as a metabolic hormone, crucial for mobilizing energy stores, particularly glucose and free fatty acids, in response to physiological demands or during hypoglycemia. nih.govresearchgate.net It is a key component of the counter-regulatory response to hypoglycemia, working alongside glucagon (B607659) to restore normoglycemia. nih.govresearchgate.net

In individuals with type 1 diabetes, adrenaline is particularly critical for counter-regulation because they lack endogenous insulin (B600854) production and often have impaired glucagon secretion. nih.govresearchgate.net Repeated episodes of hypoglycemia in these patients can lead to hypoglycemia unawareness, a dangerous condition characterized by a reduced sympathetic response, including attenuated adrenaline secretion. nih.govresearchgate.netresearchgate.net This impaired hormonal counter-regulatory response increases the risk of severe hypoglycemia, which can have serious, even fatal, consequences. nih.govresearchgate.netresearchgate.net

Adrenaline increases plasma glucose by promoting glycogenolysis in the liver and skeletal muscle, stimulating liver gluconeogenesis, and reducing glucose uptake by tissues like skeletal muscle through the activation of α1- and β2-adrenoceptors. nih.gov

While the primary focus regarding metabolic diseases often centers on glucose regulation, the broader implications of adrenergic signaling in conditions like obesity and metabolic syndrome are also being explored. Metabolic syndrome is characterized by a cluster of conditions including obesity, insulin resistance, and high blood pressure, where autonomic imbalance and sympathetic hyperactivity are often observed. oup.comslideshare.net

Neurodegenerative and Psychiatric Disorders with Adrenaline Involvement

The involvement of adrenaline in neurodegenerative and psychiatric disorders is a complex area of research, often intertwined with the broader role of monoamines in the central nervous system. Adrenaline, along with other monoamines like serotonin (B10506) and dopamine (B1211576), is considered in the monoamine hypothesis, which suggests that decreased concentrations of these neurotransmitters in synaptic gaps may contribute to psychiatric symptoms. nih.gov

In neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD), dysregulation of adrenergic signaling has been observed. mdpi.commdpi.com For instance, altered adrenergic receptor activity, particularly α1-adrenergic receptors, has been associated with vascular and neuronal dysfunctions in AD. mdpi.com Agonistic autoantibodies targeting α1-ARs have been identified in a significant percentage of AD patients, mimicking natural agonists and causing prolonged receptor activation. mdpi.com Increased α1 receptor expression has also been correlated with aggressiveness in AD patients. mdpi.com

Adrenergic signaling also plays a role in maintaining energy homeostasis in the brain, which is often compromised in neurodegenerative conditions. mdpi.com Noradrenaline, acting via β1-ARs, has been shown to influence glycogen (B147801) synthesis in astrocytes, suggesting a role in supporting metabolic demands and potentially protecting neuronal health in energy-deficient states relevant to AD. mdpi.com

In psychiatric disorders, abnormal levels of adrenaline have been linked to conditions like anxiety and hypertension. clevelandclinic.org Anxiety, in particular, can trigger the release of adrenaline as part of the body's stress response. mhanational.orgverywellmind.com Chronic stress and the resulting prolonged activation of the adrenal glands and release of stress hormones, including adrenaline, can contribute to various health problems, including anxiety and depression. verywellmind.commdpi.com Studies investigating peripheral biomarkers in anxiety disorders have also considered the role of neurotransmitters like epinephrine and norepinephrine and the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com

Role of Adrenaline in Cancer Progression and Therapy

Emerging research suggests that stress mediators, including epinephrine, can play a critical role in the development and progression of cancer. nih.govresearchgate.netfrontiersin.org This influence is often mediated through the activation of adrenergic receptors, particularly β-adrenoreceptors. nih.govresearchgate.netfrontiersin.org

Epinephrine has been shown to induce neoplastic features by activating these receptors. nih.govresearchgate.net Experimental data indicates that epinephrine can mediate the growth of certain cancers, such as T-cell lymphoma, by promoting proliferation, glycolysis, and evasion of apoptosis. nih.govresearchgate.net The enhanced expression of β-adrenergic receptors, specifically ADRB2 and ADRB3, has been noted in various cancers, including breast, colon, gastric, pancreatic, and prostate cancers, and is reported to facilitate cancer growth through mechanisms like promoting proliferation, evading apoptosis, angiogenesis, invasion, metastasis, and chemoresistance. nih.gov

Stress hormones like adrenaline and norepinephrine can trigger a chain reaction involving immune cells, such as neutrophils, which in turn can awaken dormant cancer cells and promote tumor recurrence. cancer.gov In laboratory settings, stress hormones caused neutrophils to release proteins that made them produce lipids capable of awakening dormant lung cancer cells. cancer.gov A mixture of norepinephrine and neutrophils also woke up human cancer cells that had been made dormant by chemotherapy. cancer.gov

Furthermore, adrenergic receptor activation can stimulate the proliferation of cancer-associated fibroblasts and increase the concentration of growth factors in the tumor microenvironment, further supporting tumor growth and aggressiveness. frontiersin.org Studies have demonstrated that catecholamines can stimulate the proliferation of cancer cells in vitro and promote tumor growth in vivo through the activation of signaling pathways like ERK1/2. frontiersin.org

The potential therapeutic value of targeting adrenergic receptors, particularly with beta-blockers, in cancer therapy is an active area of investigation. nih.govresearchgate.net

Pharmacological Interventions and Therapeutic Targeting of Adrenergic System

Principles of Adrenergic Receptor Agonism and Antagonism

Adrenergic receptors (adrenoceptors) are G protein-coupled receptors (GPCRs) classified into two main types: alpha (α) and beta (β), each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3) guidetopharmacology.orgnih.govpnas.org. These receptors are expressed in various tissues and mediate diverse cellular responses upon binding of their endogenous ligands, adrenaline and noradrenaline guidetopharmacology.orgfrontiersin.orgwikipedia.org.

Agonism refers to the binding of a molecule (an agonist) to a receptor, which activates the receptor and triggers a downstream signaling cascade, leading to a biological response youtube.commhmedical.com. Antagonism, conversely, involves a molecule (an antagonist) binding to a receptor but not activating it, thereby blocking the binding of agonists and preventing their effects youtube.commhmedical.com.

Adrenaline, specifically the L-isomer which is the active component of DL-Adrenaline, acts as a non-selective agonist at all major adrenergic receptor subtypes (α1, α2, β1, β2, and β3) nih.govwikipedia.orgslideshare.netnih.gov. The specific response elicited depends on the receptor subtype present in a given tissue and the downstream signaling pathways coupled to that receptor youtube.comnih.govwikipedia.org.

The interaction of agonists with adrenergic receptors initiates various intracellular signaling events. For instance, α1 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium nih.govwikipedia.org. α2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels nih.govnih.gov. Beta receptors (β1, β2, and β3) are primarily coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production nih.govwikipedia.orgnih.gov. Beta-2 receptors can also signal through Gi proteins nih.govmdpi.com.

The following table summarizes the primary adrenergic receptor subtypes and their typical G protein coupling and effects, which are relevant to understanding the actions of the active component of this compound:

| Adrenergic Receptor Subtype | Primary G Protein Coupling | Key Downstream Signaling | General Effects (Relevant to Agonism) |

| α1 | Gq | Increase in IP3 and DAG, increased intracellular Ca2+ | Smooth muscle contraction (vasoconstriction), mydriasis |

| α2 | Gi | Inhibition of adenylyl cyclase, decreased cAMP | Mixed smooth muscle effects, reduced neurotransmitter release |

| β1 | Gs | Activation of adenylyl cyclase, increased cAMP | Increased heart rate and contractility, increased renin release |

| β2 | Gs (also Gi) | Activation of adenylyl cyclase, increased cAMP (Gi coupling can lead to other pathways like PI3K/Akt) | Smooth muscle relaxation (bronchodilation, vasodilation), glycogenolysis |

| β3 | Gs (also Gi) | Activation of adenylyl cyclase, increased cAMP | Lipolysis, thermogenesis |

Novel Therapeutic Strategies Targeting Adrenaline Signaling Pathways

Novel therapeutic strategies targeting adrenaline signaling pathways build upon the understanding of adrenergic receptor subtypes and their intricate downstream signaling networks mdpi.comnih.govmdpi.comresearchgate.net. While research and therapeutic development in this area often focus on selective agonists and antagonists or modulation of specific signaling components, the principles are directly relevant to the pathways activated by the active L-isomer of this compound.

Recent research highlights the potential for targeting specific adrenergic receptor subtypes or associated signaling molecules for therapeutic benefit in various conditions mdpi.commdpi.commdpi.comresearchgate.net. For example, studies are exploring the roles of specific alpha and beta receptor subtypes in conditions beyond the traditional cardiovascular and respiratory applications of adrenergic drugs mdpi.commdpi.comfrontiersin.org. This includes investigating their involvement in neurological disorders like Alzheimer's disease, where modulation of α2C-ARs and β-ARs is being explored for cognitive and neuroprotective effects mdpi.com.

Furthermore, novel strategies are delving into the complex intracellular signaling cascades initiated by adrenergic receptors, such as the interplay between Gs and Gi pathways, the role of β-arrestins in receptor desensitization and alternative signaling, and the modulation of downstream effectors like adenylyl cyclase, protein kinase A (PKA), and phospholipase C nih.govmdpi.comnih.gov. Understanding these pathways at a molecular level can lead to the development of therapeutics that selectively modulate specific aspects of adrenaline signaling.

Research findings also indicate the involvement of adrenergic signaling in modulating immune responses, suggesting potential novel immunomodulatory targets mdpi.comfrontiersin.orgmdpi.com. For instance, β-adrenergic receptors, particularly β2-ARs, are expressed on immune cells and can influence processes like cytokine release and cell migration mdpi.comfrontiersin.org. Targeting these interactions could offer new therapeutic avenues for inflammatory or autoimmune conditions frontiersin.orgmdpi.com.

While this compound itself, as a non-selective racemate, may have limitations for highly targeted therapies compared to selective agents, research into the fundamental mechanisms of the adrenergic system and the development of novel strategies targeting specific receptors or pathways are directly relevant to understanding and potentially modulating the physiological effects initiated by the active L-adrenaline component of this compound. These advancements pave the way for more precise interventions within the adrenergic system.

Metabolism and Pharmacokinetics of Adrenaline

Biosynthesis Pathways of Adrenaline

The biosynthesis of adrenaline is a multi-step enzymatic process that primarily occurs in the chromaffin cells of the adrenal medulla and, to a lesser extent, in certain neurons in the brain wikipedia.org. This pathway converts the amino acid tyrosine into a series of intermediates, ultimately yielding adrenaline wikipedia.org.

Tyrosine Hydroxylase and L-DOPA Decarboxylase Activity

The initial and rate-limiting step in catecholamine biosynthesis, including that of adrenaline, is the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) wikipedia.orgwikipedia.orgnih.gov. This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) wikipedia.orgwikipedia.orgnih.gov. Tyrosine hydroxylase is a mixed-function oxidase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors wikipedia.orgnih.gov. TH is found in all cells that synthesize catecholamines and its activity can be influenced by factors such as feedback inhibition by end products, phosphorylation, and changes in gene expression nih.govontosight.ai. The Km for tyrosine is in the micromolar range, and the enzyme is typically saturated by endogenous tyrosine concentrations nih.gov.

Following the production of L-DOPA, the enzyme L-DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase, AADC) catalyzes the removal of the carboxyl group from L-DOPA to form dopamine (B1211576) wikipedia.orgnih.gov. This is a pyridoxine-dependent enzyme with a low Km and high Vmax for L-DOPA, ensuring efficient conversion to dopamine nih.gov.

Dopamine Beta-Hydroxylase and Phenylethanolamine N-Methyltransferase (PNMT)

Dopamine is subsequently converted to norepinephrine (B1679862) (noradrenaline) by the enzyme dopamine beta-hydroxylase (DBH) wikipedia.orgcvpharmacology.com. This enzyme is located within the storage vesicles and requires ascorbic acid (vitamin C) and copper as cofactors wikipedia.org.

The final step in the biosynthesis of adrenaline is the methylation of the primary amine of norepinephrine wikipedia.orgcvpharmacology.com. This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which is primarily found in the cytosol of adrenal medullary chromaffin cells wikipedia.orgcvpharmacology.com. PNMT utilizes S-adenosyl methionine (SAMe) as the methyl donor wikipedia.org. While PNMT is most abundant in the adrenal medulla, low levels have also been detected in the heart and brain wikipedia.org. The expression of PNMT in chromaffin cells is stimulated by cortisol, which is released from the adrenal cortex in response to ACTH wikipedia.org.

| Step | Enzyme | Substrate | Product | Cofactors/Notes |

| 1. Hydroxylation | Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O2, Fe2+, Tetrahydrobiopterin; Rate-limiting step |

| 2. Decarboxylation | L-DOPA Decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate |

| 3. Beta-Hydroxylation | Dopamine Beta-Hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbic acid, Copper; Occurs in vesicles |

| 4. N-Methylation | Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Adrenaline | S-Adenosyl methionine; Primarily in adrenal medulla |

Enzymatic Degradation Pathways

The degradation of adrenaline is primarily carried out by two key enzyme systems: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) cvpharmacology.comontosight.aiderangedphysiology.com. These enzymes convert adrenaline into inactive metabolites, which are subsequently conjugated and excreted, mainly in the urine derangedphysiology.com.

Monoamine Oxidase (MAO-A, MAO-B) Metabolism

Monoamine oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of catecholamines, including adrenaline nih.govnih.govwikipedia.org. There are two main isoforms of MAO, MAO-A and MAO-B, both of which can metabolize adrenaline nih.govnih.govamegroups.org. MAO-A and MAO-B are encoded by adjacent genes amegroups.org. While both isoforms metabolize adrenaline, their substrate preferences can vary depending on the tissue and species nih.gov.

MAO-catalyzed deamination of adrenaline results in the formation of an unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (B87611) ontosight.ainih.gov. This aldehyde is then rapidly converted to either 3,4-dihydroxymandelic acid (DHMA) by aldehyde dehydrogenase or to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by aldehyde reductase amegroups.orgnih.gov.

Catechol-O-Methyltransferase (COMT) Metabolism